N-(2,6-Diethyl-2,3,5-trimethylpiperidin-4-yl)urea
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Overview
Description
N-(2,6-Diethyl-2,3,5-trimethylpiperidin-4-yl)urea: is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diethyl-2,3,5-trimethylpiperidin-4-yl)urea typically involves the reaction of 2,6-diethyl-2,3,5-trimethylpiperidine with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include moderate temperatures (around 50-70°C) and an inert atmosphere to prevent any side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize the reaction conditions and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Diethyl-2,3,5-trimethylpiperidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
N-(2,6-Diethyl-2,3,5-trimethylpiperidin-4-yl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(2,6-Diethyl-2,3,5-trimethylpiperidin-4-yl)urea involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,6-Diethyl-2,3,6-trimethylpiperidin-4-one: A structurally similar compound with different functional groups.
N-(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)-2-hydroxyacetamide: Another derivative with a hydroxyl group.
Uniqueness
N-(2,6-Diethyl-2,3,5-trimethylpiperidin-4-yl)urea is unique due to its specific urea functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61683-04-3 |
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Molecular Formula |
C13H27N3O |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
(2,6-diethyl-2,3,5-trimethylpiperidin-4-yl)urea |
InChI |
InChI=1S/C13H27N3O/c1-6-10-8(3)11(15-12(14)17)9(4)13(5,7-2)16-10/h8-11,16H,6-7H2,1-5H3,(H3,14,15,17) |
InChI Key |
IGBKWTWFXREHLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(C(C(N1)(C)CC)C)NC(=O)N)C |
Origin of Product |
United States |
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